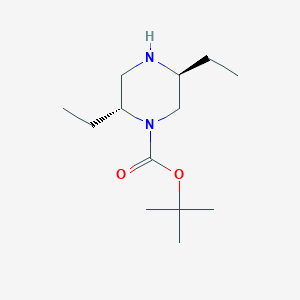

(2R,5S)-1-Boc-2,5-diethyl-piperazine

Description

Significance of Piperazine (B1678402) Scaffold in Advanced Organic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged structure" in medicinal chemistry and advanced organic synthesis. rsc.orgrsc.org This designation stems from its frequent appearance in a multitude of biologically active compounds, including numerous blockbuster drugs. rsc.orgmdpi.com The versatile nature of the piperazine scaffold allows for straightforward modifications, enabling the development of novel bioactive molecules for a wide array of diseases. nih.govresearchgate.net

The structural and physicochemical properties of the piperazine core contribute significantly to its utility. The two nitrogen atoms can act as hydrogen bond donors and acceptors, which can enhance interactions with biological targets, improve aqueous solubility, and positively influence pharmacokinetic profiles such as absorption and bioavailability. mdpi.comresearchgate.net Its relative structural rigidity and large polar surface area are also key features. nih.govresearchgate.net Consequently, piperazine derivatives are integral to drugs with diverse therapeutic applications, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. nih.govtandfonline.comnih.govresearchgate.net The adaptability of this scaffold makes it an indispensable tool for medicinal chemists aiming to fine-tune molecular properties like binding affinity and metabolic stability. nbinno.com

Table 1: Therapeutic Applications of Piperazine-Containing Drugs

| Therapeutic Category | Example Application |

|---|---|

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics nih.gov |

| Anti-Infective | Antibiotics, Antivirals, Antifungals rsc.orgnih.gov |

| Oncology | Anticancer Agents researchgate.net |

| Cardiovascular | Antianginal Agents tandfonline.com |

| Immunology | Antihistamines, Anti-inflammatory Agents tandfonline.comnih.gov |

Importance of Stereochemistry in 2,5-Disubstituted Piperazine Architectures

While many piperazine-based drugs feature substitutions only at the nitrogen atoms, there is a growing interest in exploring the chemical space offered by carbon-substituted piperazines. rsc.orgnih.gov When substituents are introduced at the carbon atoms, particularly at the 2 and 5 positions, stereochemistry becomes a critical factor. The spatial arrangement of these substituents gives rise to stereoisomers (e.g., cis and trans diastereomers, and enantiomers), each potentially having distinct biological activities and pharmacological profiles.

The piperazine ring typically adopts a chair conformation to minimize steric strain. In 2,5-disubstituted piperazines, the substituents can occupy either axial or equatorial positions. For instance, in the trans-2,5-dimethylpiperazine (B131708) dication, the ring adopts a chair conformation with both methyl groups in the more stable equatorial orientations. nih.gov The specific stereochemistry—such as (2R,5S), (2S,5R), (2R,5R), or (2S,5S)—dictates the three-dimensional shape of the molecule. This defined geometry is crucial for precise molecular recognition and interaction with chiral biological targets like enzymes and receptors.

The development of asymmetric synthesis methods is therefore essential to access stereochemically pure C-substituted piperazines. rsc.orgrsc.org The lack of structural diversity among carbon-substituted piperazines in existing pharmaceuticals represents a significant, underexplored opportunity in drug discovery. rsc.orgnih.gov By creating stereochemically diverse libraries of compounds, researchers can systematically investigate how three-dimensional structure influences biological function. nih.gov

Role of N-Boc Protection in Synthetic Strategies of Piperazine Derivatives

The synthesis of complex piperazine derivatives often requires a strategy to differentiate the two nitrogen atoms. The tert-butoxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines used for this purpose. indibloghub.comjk-sci.com By selectively protecting one nitrogen atom of the piperazine ring as an N-Boc carbamate, the other nitrogen remains a free secondary amine, available for further chemical modification. indibloghub.comlifechempharma.com This mono-protection strategy is fundamental for the stepwise and controlled synthesis of unsymmetrically substituted piperazines. mdpi.com

The introduction of the Boc group is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). indibloghub.comjk-sci.com This reaction allows for the formation of 1-Boc-piperazine, a key intermediate in many synthetic pathways. nbinno.comchemicalbook.com The popularity of the Boc group is also due to its stability under a variety of reaction conditions and, crucially, the ease with which it can be removed. The deprotection of the N-Boc group is readily accomplished under acidic conditions, commonly using reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in dioxane. indibloghub.commasterorganicchemistry.com This acid-lability allows for the unmasking of the amine at a desired stage of the synthesis without disturbing other acid-stable functional groups.

Table 2: N-Boc Protection and Deprotection in Piperazine Synthesis

| Process | Common Reagents | Purpose |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine) jk-sci.com | To selectively block one nitrogen atom, enabling functionalization of the other. indibloghub.com |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) indibloghub.commasterorganicchemistry.com | To remove the Boc group and liberate the free amine for subsequent reactions. |

Overview of Research Trajectories for (2R,5S)-1-Boc-2,5-diethyl-piperazine and Analogues

This compound is a chiral synthetic building block whose value lies in its precisely defined stereochemistry. The (2R,5S) configuration indicates a meso compound (or cis relationship between the two ethyl groups), which provides a specific and rigid three-dimensional scaffold. The presence of the Boc protecting group allows this scaffold to be incorporated into more complex molecules through reactions at the unprotected N4 nitrogen.

While specific research publications focusing solely on this compound are not extensively documented in the literature, its research trajectory can be inferred from studies on analogous chiral 2,5-disubstituted piperazines. The primary research direction for such compounds is their use as scaffolds to generate libraries of novel molecules for drug discovery. researchgate.net The introduction of defined stereocenters on the piperazine backbone is a key strategy to expand the structural diversity of drug-like molecules and explore three-dimensional chemical space. nih.govnih.gov

Analogues of this compound are used to probe structure-activity relationships where the conformation and stereochemistry of the piperazine ring are critical for biological activity. For example, chiral 2,5-disubstituted piperazines serve as intermediates in the synthesis of compounds targeting various biological systems. researchgate.net The research trajectory for this compound would involve its use in synthetic campaigns to create novel agents, followed by biological screening. The ethyl groups provide lipophilicity and a specific spatial arrangement that can be exploited to achieve selective binding to protein targets.

Structure

3D Structure

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl (2R,5S)-2,5-diethylpiperazine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-6-10-9-15(11(7-2)8-14-10)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11+/m0/s1 |

InChI Key |

CDKIKMMLXSNKCO-WDEREUQCSA-N |

Isomeric SMILES |

CC[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CC |

Canonical SMILES |

CCC1CNC(CN1C(=O)OC(C)(C)C)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r,5s 1 Boc 2,5 Diethyl Piperazine and Stereoisomers

Asymmetric Synthesis Approaches for Chiral 2,5-Dialkylpiperazines

The development of new methods for the asymmetric synthesis of saturated N-heterocycles is essential, particularly as regulatory bodies often require that both enantiomers of a chiral drug be studied in detail. rsc.org Approaches to chiral 2,5-disubstituted piperazines can be broadly categorized into methods utilizing the chiral pool and those employing catalytic asymmetric reactions. These strategies aim to control the stereochemistry at the C2 and C5 positions, leading to specific diastereomers such as the cis or trans isomers.

The chiral pool approach leverages readily available, inexpensive, and enantiomerically pure starting materials, primarily natural products like amino acids, to construct complex chiral molecules. L-proline, for instance, has been used to derive homochiral bicyclic piperazines. rsc.org In a reported synthesis, L-proline methyl ester hydrochloride salt was coupled with N-Boc protected amino acids to form dipeptides, which were then cyclized to diketopiperazine derivatives. rsc.org Subsequent reduction yielded the target enantiomerically pure bicyclic piperazines. rsc.org

Another strategy involves the regioselective ring-opening of chiral aziridines derived from natural amino acids. rsc.org The research group of Panda demonstrated the synthesis of homochiral cis-2,5-disubstituted piperazines by reacting natural amino acid-derived chiral aziridines with natural amino acid methyl ester hydrochloride salts. rsc.org This method provides a direct route to optically active piperazine (B1678402) cores by combining two different amino acid fragments.

Table 1: Examples of Chiral Pool-Based Syntheses for Piperazine Scaffolds

| Chiral Starting Material | Key Intermediate(s) | Target Scaffold | Reference |

| L-Proline | Dipeptides, Diketopiperazines | Homochiral Bicyclic Piperazines | rsc.org |

| Natural Amino Acids | Chiral Aziridines | cis-2,5-Disubstituted Homochiral Piperazines | rsc.org |

| L-Proline | - | C2-Symmetric Chiral Piperazine | organic-chemistry.org |

Catalytic asymmetric reactions offer an efficient and atom-economical alternative to chiral pool synthesis, allowing for the generation of chiral products from prochiral substrates using a small amount of a chiral catalyst. Various transition metals and organocatalysts have been employed to synthesize chiral piperazines with high enantioselectivity and diastereoselectivity.

Palladium catalysis is a powerful tool for constructing carbon-carbon and carbon-nitrogen bonds. nih.gov In the context of piperazine synthesis, palladium catalysts have been used for intramolecular hydroamination and other cyclization reactions. A modular synthesis for 2,6-disubstituted piperazines has been reported where a highly diastereoselective intramolecular palladium-catalyzed hydroamination serves as the key step. rsc.org The required aminoalkene substrates were prepared from homochiral cyclic sulfamidates. rsc.org

Other palladium-catalyzed methods include Wacker-type aerobic oxidative cyclizations of alkenes, which can produce various six-membered nitrogen heterocycles, including piperazines, using a base-free Pd(DMSO)₂(TFA)₂ catalyst. organic-chemistry.org Additionally, palladium-catalyzed carboamination and N-C bond formation strategies have been developed to access cis-disubstituted piperazines. rsc.org For example, Wolfe's group developed a Pd-catalyzed carboamination to construct cis-2,6-disubstituted N-aryl piperazines from unprotected homochiral amino acids. rsc.org

Table 2: Palladium-Catalyzed Reactions for Piperazine Synthesis

| Reaction Type | Catalyst | Substrate Type | Product | Reference |

| Intramolecular Hydroamination | Palladium Catalyst | Aminoalkene from cyclic sulfamidate | trans-2,6-Disubstituted Piperazine | rsc.org |

| Wacker-Type Cyclization | Pd(DMSO)₂(TFA)₂ | Alkenes | Six-membered N-Heterocycles | organic-chemistry.org |

| Carboamination | Palladium Catalyst | Unprotected Homochiral Amino Acids | cis-2,6-Disubstituted N-Aryl Piperazines | rsc.org |

| N-C Bond Formation | Palladium Catalyst | N-Tosyl brominated amino-acid derivatives | Disubstituted Piperazines | rsc.org |

Iridium catalysts have proven effective for the synthesis of both N-substituted and C-substituted piperazines. A facile iridium/graphene-catalyzed methodology provides a direct route for the N-alkylation of amines using alcohols. rsc.org This process, which can be performed without solvents or additives, can produce piperazine derivatives through the intermolecular cyclization of amines with diols. rsc.org Another approach involves the iridium-catalyzed asymmetric hydrogenation of pyrazines, which have been activated by alkyl halides, to afford a range of chiral piperazines with high enantiomeric excess. acs.org

More recently, a straightforward and atom-economic method for synthesizing complex C-substituted piperazines was developed based on an iridium-catalyzed head-to-head coupling of easily prepared imines. nih.govresearchgate.netacs.org This [3+3]-cycloaddition process utilizes a bench-stable iridium catalyst, proceeds under mild conditions, and allows for the selective formation of a single diastereoisomer with broad substrate scope. nih.govresearchgate.netacs.org The addition of N-oxides to the reaction was found to significantly enhance catalytic activity and selectivity. nih.govresearchgate.net

Table 3: Iridium-Catalyzed Synthesis of Substituted Piperazines from Imines

| Catalyst | Substrate (Imine) | Additive | Product Stereochemistry | Key Feature | Reference |

| [IrCl(cod)(PPh₃)] | Aromatic and Aliphatic Imines | Trimethylamine N-oxide (Me₃NO) | Sole Diastereoisomer | 100% Atom-economic [3+3] cycloaddition | nih.govresearchgate.netacs.org |

| Iridium/Graphene | Amines and Diols | None | Piperazine Derivatives | Green process, water is the only byproduct | rsc.org |

| Iridium Catalyst | Activated Pyrazines | Alkyl Halides | Chiral Piperazines (up to 96% ee) | Asymmetric Hydrogenation | acs.org |

Copper catalysis has been instrumental in developing novel strategies for piperazine synthesis. One notable method involves the Cu-catalyzed spontaneous regioselective ring-opening and subsequent ring-closing of non-activated N-tosyl aziridines. rsc.org This serves as a key step in a synthetic route toward cis-2,5-disubstituted piperazines derived from (S)-amino acids. rsc.org

Another innovative copper-mediated approach is the synthesis of C–H functionalized piperazines using stannyl-N-Boc-1,2-diaminoethane reagents (SnAP reagents). mdpi.com This methodology involves the condensation of aldehydes with the SnAP reagent to form an imine intermediate. mdpi.com A stoichiometric amount of a copper salt then mediates the oxidation of the C–Sn bond to form an α-aminyl radical, which undergoes cyclization with the imine to yield diverse piperazines functionalized at the carbon atom. mdpi.com Subsequent research identified conditions to make this process catalytic with respect to copper by altering the solvent system. mdpi.com

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful field in asymmetric synthesis. For piperazine synthesis, organocatalytic transformations have been applied to piperazine-2,5-diones (diketopiperazines), though this ring system can be challenging to functionalize due to its lower reactivity and greater steric bulk compared to simpler carbonyl compounds. nih.govnih.gov Nevertheless, the first organocatalytic α-sulfenylation of substituted piperazine-2,5-diones has been reported using cinchona alkaloids as Lewis base catalysts and an electrophilic sulfur transfer reagent. nih.gov

In a different approach, MacMillan's third-generation catalyst, a well-known organocatalyst, has been employed in the catalytic enantioselective synthesis of piperazinones. rsc.org The process involves a mild catalytic asymmetric α-chlorination of an aldehyde, followed by oxidation and nucleophilic substitution with an ethylenediamine (B42938) derivative to construct the chiral piperazinone core. rsc.org

Asymmetric Lithiation/Trapping of N-Boc-Piperazines

Direct functionalization of the piperazine ring via asymmetric lithiation-trapping of N-Boc protected substrates is a powerful strategy for creating enantioenriched α-substituted piperazines. acs.orgnih.gov This method avoids the multi-step sequences often required when building the ring from acyclic precursors. nih.gov

Enantioselective α-functionalization of N-Boc piperazines can be achieved through deprotonation with a strong base, such as s-butyllithium (s-BuLi), in the presence of a chiral ligand. whiterose.ac.uk The combination of s-BuLi with the chiral diamine (-)-sparteine (B7772259) or a (+)-sparteine surrogate is a well-established method for this transformation. acs.orgmdpi.com The choice of the sparteine (B1682161) enantiomer or its surrogate controls the stereochemical outcome, allowing access to either enantiomer of the lithiated intermediate. acs.org

This lithiated species is then trapped with an electrophile to yield the α-substituted N-Boc-piperazine. acs.org Mechanistic studies have revealed that the yield and enantioselectivity of the reaction are significantly influenced not only by the chiral ligand but also by the nature of the electrophile and the substituent on the distal nitrogen atom of the piperazine ring. nih.govacs.org To optimize the process, researchers have employed strategies such as in situ IR spectroscopy to monitor lithiation times and a "diamine switch" strategy to enhance enantioselectivity with specific electrophiles. nih.govacs.org

Table 1: Ligand-Controlled Asymmetric Lithiation of N-Boc Piperazines

| Base/Ligand System | Key Features | Outcome |

| s-BuLi/(-)-sparteine | Controls deprotonation to form one enantiomer of the lithiated intermediate. | Access to a specific series of enantiopure α-substituted piperazines. mdpi.com |

| s-BuLi/(+)-sparteine surrogate | Provides the opposite enantiomer of the lithiated intermediate compared to (-)-sparteine. | Access to the complementary series of enantiopure α-substituted piperazines. acs.org |

When a chiral center already exists on the piperazine, such as an α-methylbenzyl group, the direct lithiation of the α-C-H bond can proceed with high diastereoselectivity. mdpi.com The existing stereocenter directs the deprotonation, leading to a configurationally stable lithiated intermediate. Subsequent trapping with various electrophiles furnishes α-functionalized piperazines with excellent diastereocontrol. mdpi.com This methodology has proven effective in the stereoselective synthesis of trans-2,5- and trans-2,6-disubstituted piperazines and has been applied to the preparation of an intermediate for the synthesis of Indinavir. mdpi.comacs.org The development of general procedures for the lithiation/trapping of N-Boc piperazines has simplified previous complex protocols, making a wide range of α-functionalized products more accessible. researchgate.net

Multi-Component Reactions (MCRs) for Piperazine Scaffolds

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. nih.govebrary.net This convergent approach allows for the rapid construction of complex molecular scaffolds, such as piperazines, from simple precursors. rug.nlrsc.org

A prominent MCR-based approach for synthesizing piperazine derivatives is the Ugi/Deboc/Cyclize (UDC) strategy. organic-chemistry.org This "three-step, one-pot procedure" begins with a standard Ugi four-component reaction (U-4CR). researchgate.net In this context, a mono-N-Boc protected diamine is reacted with an aldehyde, a carboxylic acid, and an isocyanide. capes.gov.br

The resulting Ugi adduct is then subjected to deprotection to remove the Boc group (Deboc), typically under acidic conditions. acs.org The unmasked amine then participates in an intramolecular cyclization to form the piperazine ring. researchgate.netnih.gov This strategy is highly versatile, enabling the synthesis of diverse libraries of ketopiperazines and related nitrogen-containing heterocycles. researchgate.netcapes.gov.br The concurrent use of chiral components derived from α-amino acids in the Ugi reaction allows for the synthesis of distinct piperazine-based scaffolds with defined stereochemistry. nih.gov

Table 2: Overview of the Ugi/Deboc/Cyclize (UDC) Strategy

| Step | Description | Key Transformation |

| 1. Ugi Reaction | A four-component reaction between a mono-N-Boc diamine, aldehyde, carboxylic acid, and isocyanide. | Formation of a linear α-acylaminoamide adduct. nih.gov |

| 2. Deboc | Removal of the tert-butyloxycarbonyl (Boc) protecting group from the diamine moiety. | Unmasking of a secondary amine. acs.org |

| 3. Cyclize | Intramolecular nucleophilic attack of the newly freed amine to form the heterocyclic ring. | Formation of the piperazine or ketopiperazine scaffold. researchgate.net |

Strategies Involving Aziridine (B145994) Precursors

Aziridines, strained three-membered heterocyclic compounds, are valuable intermediates in the synthesis of more complex nitrogen heterocycles like piperazines. metu.edu.tr Their high ring strain facilitates ring-opening reactions, providing a pathway to functionalized diamine precursors.

One common strategy involves the stereospecific, SN2-type ring-opening of an N-activated aziridine with a nucleophile, such as an aniline (B41778) or a protected amine. acs.org For example, N-nosyl aziridines can be ring-opened regioselectively by the potassium salt of BocNH2 to afford orthogonally protected diamines. nih.gov These diamine intermediates can then be further functionalized and cyclized to yield the piperazine ring. nih.gov The stereochemistry of the starting aziridine is often transferred to the final product, making this a powerful method for asymmetric synthesis. acs.org A one-pot, three-component reaction between N-activated aziridines, anilines, and propargyl carbonates has been developed to produce highly substituted piperazines with excellent stereoselectivity. acs.org

Stereoselective Ring-Closing Reactions

The final and often crucial step in many piperazine syntheses is the stereoselective formation of the six-membered ring. Various ring-closing strategies have been developed to control the relative stereochemistry of the substituents.

Intramolecular SN2 Cyclization: A common approach involves the intramolecular displacement of a leaving group by an amine nucleophile to form the piperazine core. nih.gov This method is a key step in syntheses starting from 1,2-diamines and α,β-unsaturated esters. nih.gov

Reductive Amination: Intramolecular reductive amination between an amine and a ketone or aldehyde is another effective method. This strategy was used to provide a piperazine intermediate where both secondary amines were subsequently protected. nih.gov

Transition-Metal-Catalyzed Cyclization: Palladium-catalyzed intramolecular hydroamination of an aminoalkene has been reported as a key step in a highly diastereoselective synthesis of trans-2,6-disubstituted piperazines. nih.gov In another example, an iridium-catalyzed [3+3] cycloaddition of imines provides a direct and highly diastereoselective route to C-substituted piperazines, forming a single diastereoisomer. nih.gov

These methods, by controlling the final ring-closure, are essential for accessing specific stereoisomers of complex piperazines like (2R,5S)-1-Boc-2,5-diethyl-piperazine.

Diastereoselectivity and Enantioselectivity in Synthetic Routes

Achieving stereochemical control in the synthesis of 2,5-dialkylpiperazines is a significant challenge that has been addressed through various strategic approaches. These methods aim to control both the relative stereochemistry of the two substituents (diastereoselectivity) to favor either the cis or trans isomer, and the absolute stereochemistry (enantioselectivity) to yield a specific enantiomer.

A common strategy involves the reduction of 2,5-diketopiperazines (DKPs), which are cyclic dimers of α-amino acids. csu.edu.au The hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones, for example, can yield both cis and trans isomers of the corresponding bis(benzyl)piperazine-2,5-diones. csu.edu.auchemrxiv.org The choice of catalyst and reaction conditions can influence the diastereomeric ratio, with some methods showing a preference for the formation of the cis isomer. chemrxiv.orgchemrxiv.org Subsequent reduction of the dione (B5365651) furnishes the desired 2,5-disubstituted piperazine.

Protecting groups on the nitrogen atoms play a crucial role in directing the stereochemical outcome. For instance, synthetic pathways have been developed where the choice of an N-Boc (tert-butyloxycarbonyl) protecting group can selectively lead to cis products, while other conditions might favor the trans isomer. rsc.org The steric bulk of these groups can influence the conformational preference of reaction intermediates, thereby guiding the approach of reagents to a specific face of the molecule. rsc.org

Enantioselective synthesis often employs chiral auxiliaries or catalysts. The use of chiral starting materials, such as enantiopure amino acids, is a well-established method. rsc.org For example, the regioselective ring-opening of chiral aziridines derived from natural amino acids can be used to construct homochiral cis-2,5-disubstituted piperazines. rsc.org Palladium-catalyzed reactions have also been developed for the enantioselective synthesis of N-Boc protected piperazin-2-ones, which serve as valuable intermediates for chiral piperazines. nih.gov These methods utilize chiral ligands, such as PHOX, to induce high levels of enantioselectivity in the formation of the heterocyclic ring. nih.gov

| Strategy | Key Feature | Typical Outcome | Reference |

|---|---|---|---|

| Reduction of Diketopiperazines | Hydrogenation of exocyclic double bonds followed by amide reduction. | Diastereomeric mixtures, often favoring the cis isomer depending on catalyst. | csu.edu.auchemrxiv.org |

| Chiral Pool Synthesis | Use of enantiopure starting materials like amino acids or their derivatives (e.g., chiral aziridines). | High enantioselectivity, often yielding homochiral products. | rsc.org |

| Asymmetric Catalysis | Palladium-catalyzed reactions with chiral ligands (e.g., PHOX) on piperazinone precursors. | High yields and enantioselectivity for specific stereoisomers. | nih.gov |

| Protecting Group Influence | Steric and electronic effects of N-protecting groups (e.g., Boc vs. TFA pathway). | Divergent synthesis allowing selective access to either cis or trans diastereomers. | rsc.org |

Chiral Resolution Techniques for Enantiomeric Enrichment

When a synthetic route produces a mixture of enantiomers (a racemate) or diastereomers, separation techniques are required to isolate the desired pure stereoisomer. For compounds like this compound, which is a specific trans enantiomer, these enrichment techniques are essential.

Preparative chiral HPLC is a powerful and widely used method for separating enantiomers on a laboratory scale. mdpi.com This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.comnih.gov

CSPs are often based on polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188), which are coated or immobilized onto a silica (B1680970) gel support. uvison.com Columns like CHIRALPAK® and CHIRALCEL® are commercially available and offer a wide range of selectivities for various classes of compounds. uvison.comchiraltech.com The separation is typically achieved using normal-phase mobile phases, such as mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol). nih.govmdpi.com By optimizing the mobile phase composition, flow rate, and column temperature, baseline separation of enantiomers can be achieved, allowing for the collection of highly pure fractions of each. mdpi.com This method is advantageous as it can be applied directly to the racemic mixture without the need for chemical modification of the analyte. nih.gov

| Parameter | Description | Common Examples/Conditions | Reference |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | The core component that enables chiral recognition. | Polysaccharide-based (amylose, cellulose derivatives) like CHIRALPAK® AS-H, Amycoat. | nih.govuvison.commdpi.com |

| Mobile Phase | Solvent system used to elute the compounds from the column. | Normal phase: Hexane/Isopropanol mixtures, often with additives like diethylamine. | nih.govmdpi.com |

| Detection | Method for visualizing the separated compounds as they elute. | UV/Visible Detector (e.g., at 254 nm). | mdpi.com |

| Scale | The amount of material that can be processed. | Ranges from milligrams to kilograms, depending on column size and system. | chiraltech.com |

Crystallization-Induced Diastereomer Transformation (CIDT) is an efficient process that combines the physical separation of crystallization with an in-situ chemical epimerization. nih.gov This technique is particularly useful when the diastereomers can be interconverted in solution. nih.govrsc.org

The process works by creating a solution containing a mixture of diastereomers that are in equilibrium. Under specific crystallization conditions (e.g., choice of solvent, temperature), one diastereomer is significantly less soluble than the other and selectively crystallizes out of the solution. nih.gov According to Le Châtelier's principle, the removal of this diastereomer from the solution shifts the equilibrium, causing the more soluble diastereomer(s) to convert into the less soluble one. documentsdelivered.com This transformation continues until, ideally, the entire mixture has been converted and crystallized as the single desired diastereomer, allowing for theoretical yields far exceeding the initial proportion of that isomer in the mixture. nih.gov This dynamic resolution requires careful optimization of both the crystallization and the epimerization conditions. nih.govrsc.org

Indirect methods involve reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different physical properties, such as melting points, boiling points, and solubility. mdpi.com

These differences allow the newly formed diastereomers to be separated using standard, non-chiral chromatographic techniques like silica gel column chromatography or conventional HPLC. mdpi.com After separation, the chiral auxiliary is cleaved from the separated diastereomers to yield the pure, individual enantiomers of the original compound. A common CDA for amines is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), which forms stable diastereomeric amides. mdpi.com The success of this method depends on the quantitative formation of the derivatives without racemization and the ease of their subsequent separation and cleavage. nih.gov

Stereochemical Assignment Methodologies

Once a stereochemically pure or enriched compound is synthesized, its absolute and relative stereochemistry must be unequivocally determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the relative stereochemistry (cis vs. trans) of 2,5-disubstituted piperazines. The spatial relationship between the substituents and the protons on the piperazine ring results in distinct chemical shifts and coupling constants for each diastereomer. chemrxiv.org

In the ¹H NMR spectra, the chemical shifts of the protons at the C2 and C5 positions, as well as the attached alkyl groups, are often different for the cis and trans isomers. chemrxiv.org For example, in a trans isomer, one substituent is axial and the other is equatorial in the preferred chair conformation, leading to a different magnetic environment compared to the cis isomer where both substituents may be equatorial (or axial). This can result in observable differences in the chemical shifts of the ring protons. nih.gov

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of relative stereochemistry. A NOESY experiment detects protons that are close in space. For a cis-2,5-disubstituted piperazine, a NOE correlation would be expected between the protons on the two substituents, whereas this correlation would be absent or much weaker for the trans isomer. csu.edu.auchemrxiv.org Comparing the NMR data of a newly synthesized compound with that of known, structurally confirmed stereoisomers is a common and reliable method for stereochemical assignment. chemrxiv.orgnih.gov

| Technique | Principle | Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR | Differences in the local magnetic environment of protons lead to different chemical shifts (δ) and coupling constants (J). | Distinct signals for axial vs. equatorial protons can help differentiate cis and trans isomers. | chemrxiv.org |

| NOESY | Detects correlations between protons that are spatially close (<5 Å), regardless of bond connectivity. | Confirms relative stereochemistry; e.g., a cross-peak between C2 and C5 substituent protons indicates a cis relationship. | csu.edu.auchemrxiv.org |

| Comparative Analysis | Matching the spectrum of an unknown sample to a library of spectra from authenticated standards. | Assigns stereochemistry based on direct comparison with a known compound. | nih.gov |

Stereochemical Control and Elucidation in 2,5 Dialkylpiperazines

Elucidation of Stereochemistry

The unambiguous determination of the absolute configuration of chiral molecules is a critical step in stereoselective synthesis and pharmaceutical development. For 2,5-dialkylpiperazines such as (2R,5S)-1-Boc-2,5-diethyl-piperazine, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in space. nih.govthieme-connect.de This powerful analytical technique provides irrefutable evidence of the spatial orientation of substituents at the chiral centers, thereby confirming the absolute stereochemistry as R or S. researchgate.net

The process of SCXRD involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the intensities and positions of these spots, a three-dimensional electron density map of the molecule can be constructed. researchgate.net This map allows for the precise determination of atomic positions, bond lengths, and bond angles, ultimately revealing the complete molecular structure.

For chiral molecules, the determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion. researchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would otherwise be identical. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute structure of the enantiopure compound.

In the context of this compound, a successful SCXRD analysis would not only confirm the cis relationship between the two ethyl groups at the C2 and C5 positions of the piperazine (B1678402) ring but would also unequivocally establish their specific (2R,5S) configuration. The piperazine ring in such structures typically adopts a chair conformation to minimize steric strain, with the bulky Boc (tert-butyloxycarbonyl) group and the ethyl substituents occupying specific equatorial or axial positions. The crystallographic data would provide precise torsional angles and intra-ring distances, offering a detailed conformational picture of the molecule in the solid state.

While specific crystallographic data for this compound is not publicly available in comprehensive databases, the table below illustrates the typical type of information that would be obtained from such an analysis. The data presented are representative of a related N-Boc protected piperazine derivative and serve to exemplify the detailed structural insights gained from a single-crystal X-ray diffraction study.

Table 1: Illustrative Crystallographic Data for a Boc-Protected Dialkylpiperazine Derivative

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₃H₂₆N₂O₂ |

| Formula Weight | 242.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.598 |

| b (Å) | 8.471 |

| c (Å) | 14.893 |

| α (°) | 90 |

| β (°) | 97.43 |

| γ (°) | 90 |

| Volume (ų) | 1325.7 |

| Z | 4 |

| Data Collection | |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Temperature (K) | 293(2) |

| Reflections Collected | 9580 |

| Independent Reflections | 2315 |

| Refinement | |

| R-int | 0.035 |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| Flack Parameter | 0.05(7) |

The Flack parameter, in particular, is a crucial output for absolute configuration determination. A value close to zero for a known chirality indicates that the correct absolute structure has been determined. researchgate.net Therefore, single-crystal X-ray diffraction serves as the gold standard for the structural elucidation of complex stereoisomers like this compound, providing the definitive proof required for chemical and pharmaceutical research.

Computational and Theoretical Investigations of Substituted Piperazines

Conformational Analysis of the Piperazine (B1678402) Ring System

The six-membered piperazine ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to minimize steric and torsional strain. The specific conformation of a substituted piperazine like (2R,5S)-1-Boc-2,5-diethyl-piperazine is determined by the complex interplay of these inherent ring dynamics and the influence of its substituents.

The piperazine ring can exist in several conformations, with the most significant being the chair and boat forms. nih.gov Theoretical calculations have established a clear energetic hierarchy among the possible conformers. ias.ac.in

Chair Conformation: This is the most thermodynamically stable conformation for the unsubstituted piperazine ring. nih.govias.ac.in In this arrangement, all bond angles are close to the ideal tetrahedral angle, and hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. For piperazine itself, the most stable chair form has both N-H bonds in equatorial positions. ias.ac.in

Boat and Twist-Boat Conformations: The boat conformation is significantly higher in energy than the chair due to eclipsing interactions between hydrogens at the "bow" and "stern" and a flagpole interaction between the axial C-H or N-H bonds. ias.ac.in A slightly more stable, lower-energy variant of the boat is the twist-boat conformation, which alleviates some of these unfavorable interactions. ias.ac.in Even so, the twist-boat conformer is estimated to be about 8.5 kcal/mol less stable than the most stable chair conformer in unsubstituted piperazine. ias.ac.in

While the chair form is overwhelmingly preferred for free piperazine ligands, the boat conformation can become relevant and even adopted when the piperazine moiety is part of a macrocycle or when its nitrogen atoms chelate to a metal ion, which can lock the ring in this less stable state. nih.govacs.org

Table 1: Relative Energies of Piperazine Conformers An interactive data table based on the data in the text.

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair (eq, eq) | 0.0 | Most Stable |

| Chair (eq, ax) | 0.7 | - |

| Twist-Boat | ~8.5 | Least Stable |

The presence of substituents on the piperazine ring has a profound impact on its conformational preference. For this compound, both the N-Boc group and the two ethyl groups at the C2 and C5 positions dictate the molecule's final geometry.

In N-acylated six-membered rings like N-Boc-piperazines, a phenomenon known as pseudoallylic strain or A(1,3) strain becomes significant. nih.govacs.org The partial double-bond character of the nitrogen-carbonyl (N-CO) bond in the Boc group forces the atoms around the N1 nitrogen to be more planar. This creates steric repulsion between the bulky Boc group and any substituent at the adjacent C2 position. nih.govwhiterose.ac.uk To minimize this A(1,3) strain, the C2-substituent is strongly biased towards an axial orientation. whiterose.ac.uk

For this compound, this principle dictates that the ethyl group at the C2 position will preferentially adopt an axial position to avoid steric clash with the N-Boc group. Given the trans relationship between the C2 and C5 substituents (one pointing "up" and the other "down" relative to the ring's average plane), the ethyl group at C5 would consequently occupy the other axial position. This results in a di-axial arrangement of the ethyl groups in the preferred chair conformation.

In addition to ring flipping (the interconversion between two chair forms), piperazine derivatives can undergo pyramidal inversion at the nitrogen atoms. However, for N-acyl substituted piperazines, the dynamic process of ring inversion is often the more significant contributor to the molecule's conformational flexibility at room temperature. nih.gov

The energy barrier for ring inversion in piperazines is notably higher than in analogous carbocycles like cyclohexane. For instance, the ring inversion barrier for N,N′-dimethylpiperazine is approximately 55.7 kJ/mol, significantly higher than the 40.0 kJ/mol for cis-1,4-dimethylcyclohexane. nih.gov Studies on various N-substituted piperazines have determined these activation energy barriers (ΔG‡) to be in the range of 56 to 80 kJ/mol. rsc.org This higher barrier is attributed to the steric and electronic effects of the nitrogen atoms and their substituents. For this compound, the bulky N-Boc group and the diethyl substituents would be expected to contribute to a substantial barrier for ring inversion.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. jddtonline.infotandfonline.com These methods can be used to calculate a variety of molecular properties for substituted piperazines.

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For piperazine derivatives, the nature and position of substituents can significantly alter the HOMO and LUMO energy levels and thus modulate the molecule's reactivity. jddtonline.info

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. rsc.org It highlights regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). jddtonline.infodtic.mil In a molecule like this compound, MEP analysis would be expected to show a significant negative potential around the carbonyl oxygen of the Boc group and a lesser negative potential around the N4 nitrogen, indicating these as primary sites for interaction with electrophiles or for hydrogen bonding. jddtonline.inforesearchgate.net The regions around the N-H and C-H protons would exhibit positive potential. jddtonline.info

Table 2: Representative Electronic Properties from DFT Calculations for Substituted Piperazines An interactive data table based on the data in the text.

| Property | Typical Value/Observation | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4-6 eV | Indicates high kinetic stability. mdpi.com |

| MEP (Negative) | Localized on carbonyl oxygen and N4. | Predicts sites for electrophilic attack. jddtonline.info |

| MEP (Positive) | Localized on N-H and C-H protons. | Predicts sites for nucleophilic attack. jddtonline.info |

The N-Boc group introduces another key dynamic feature: restricted rotation around the N1-C(O) amide-like bond. This bond has significant double-bond character, creating a substantial energy barrier to rotation. nih.gov As a result, N-Boc piperazines can exist as two distinct rotamers (rotational isomers) that may interconvert slowly, particularly at low temperatures. whiterose.ac.uk

Experimental and computational studies on N-Boc protected heterocycles have quantified this rotational barrier. For a lithiated N-Boc piperazine, the barrier to rotation (ΔG‡) was determined to be approximately 58 kJ/mol at –50 °C. researchgate.net Similar studies on related N-acyl systems have found barriers in the range of 56 to 80 kJ/mol. rsc.org This high barrier means that at reduced temperatures, the interconversion between rotamers can be slow enough to be observed on the NMR timescale, leading to the appearance of separate sets of signals for each rotamer. whiterose.ac.uk

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the conformational dynamics and intermolecular interactions of piperazine-containing molecules at an atomic level. nih.govresearchgate.net Although specific MD studies on this compound are not extensively documented in publicly available literature, the methodologies applied to other substituted piperazines provide a clear framework for how such investigations would be conducted.

MD simulations of piperazine derivatives are typically performed using classical force fields such as CHARMM, AMBER, or OPLS-AA. nih.govnih.govnih.gov These force fields are collections of parameters that define the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. researchgate.net For novel or less common substituents like the tert-butyloxycarbonyl (Boc) group, quantum mechanical (QM) calculations may be necessary to derive accurate partial atomic charges and torsional parameters to ensure the simulation's reliability. nih.govresearchgate.net

A typical MD simulation protocol for a substituted piperazine would involve solvating the molecule in a box of explicit solvent, often water, to mimic physiological conditions. acs.org The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to a target temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state. nih.gov The production phase of the simulation then generates a trajectory of atomic positions and velocities over time, from which various properties can be analyzed. researchgate.net

Analysis of the MD trajectory can reveal key insights into the behavior of the substituted piperazine. For instance, the root mean square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation throughout the simulation. nih.gov The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, and the orientation of its substituents can be analyzed by measuring dihedral angles. ed.ac.uk Furthermore, MD simulations can elucidate the nature of interactions between the piperazine derivative and other molecules, such as solvent molecules or a biological target, by calculating properties like radial distribution functions and hydrogen bond lifetimes. nih.gov

| Parameter/Analysis | Description | Commonly Used Methods/Software |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | CHARMM, AMBER, OPLS-AA, GROMOS |

| Solvent Model | Representation of the solvent in the simulation. Explicit models like TIP3P or SPC/E are common for aqueous environments. | TIP3P, SPC/E |

| Simulation Ensemble | The statistical mechanical ensemble used to generate the trajectory. NVT (canonical) and NPT (isothermal-isobaric) are frequently used. | NVT, NPT |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule in different conformations, indicating conformational stability. | GROMACS, AMBER, NAMD |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | GROMACS, AMBER, NAMD |

| Hydrogen Bond Analysis | Identifies and analyzes the formation and lifetime of hydrogen bonds between the solute and solvent or other molecules. | GROMACS, AMBER, VMD |

Structure-Activity Relationship (SAR) Insights from Computational Modeling (General Scaffolds)

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational technique used in the study of piperazine derivatives. nih.govresearchgate.netnih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.com This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. researchgate.net For a molecule like this compound, relevant descriptors could include molecular weight, logP (a measure of lipophilicity), molar refractivity, and topological indices. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov The resulting QSAR equation can then be used to predict the activity of new, unsynthesized piperazine derivatives. researchgate.net

Molecular docking is another powerful computational tool for SAR studies of piperazine-containing compounds. nih.govnih.govmdpi.com Docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. rsc.orgsemanticscholar.org This allows researchers to visualize the interactions between the piperazine derivative and the active site of a protein. For example, docking studies can reveal the importance of the diethyl groups for fitting into a hydrophobic pocket or the role of the piperazine nitrogens in forming hydrogen bonds with key amino acid residues. nih.gov By comparing the docking poses and scores of a series of piperazine analogs, researchers can rationalize observed SAR trends and prioritize the synthesis of compounds with improved binding characteristics. rsc.org

The insights gained from these computational models are invaluable for medicinal chemists. For instance, a QSAR study might reveal that increasing the lipophilicity of a substituent at the N-1 position of the piperazine ring leads to enhanced activity, while bulky groups at the C-2 and C-5 positions are detrimental. nih.gov Similarly, docking studies might indicate that a specific hydrogen bond donor or acceptor is crucial for binding to the target. nih.gov This information provides a rational basis for the design of new piperazine derivatives with optimized properties. benthamdirect.comnih.gov

| Computational Method | Principle | Key Insights Provided | Relevant Molecular Descriptors/Outputs |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors with biological activity through statistical models. nih.govnih.gov | Identifies key physicochemical properties influencing activity (e.g., hydrophobicity, electronics, sterics). researchgate.net | LogP, Molar Refractivity, Topological Indices, Dipole Moment |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. nih.govmdpi.com | Visualizes ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic contacts) and guides lead optimization. rsc.orgsemanticscholar.org | Binding Energy/Score, Docking Pose, Intermolecular Interactions |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Defines the key chemical features for receptor binding and can be used for virtual screening. | Hydrogen Bond Donors/Acceptors, Hydrophobic Centers, Aromatic Rings |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Relates the 3D steric and electrostatic fields of molecules to their biological activity. | Provides a 3D map of favorable and unfavorable regions for substituent modifications. | Steric and Electrostatic Field Values |

Applications in Complex Molecular Synthesis and Scaffold Development

(2R,5S)-1-Boc-2,5-diethyl-piperazine as a Chiral Building Block

The utility of chiral piperazines as building blocks is well-established in asymmetric synthesis. The defined stereochemistry of this compound makes it a valuable precursor for introducing chirality into larger, more complex molecules. The Boc-protected nitrogen at the N1 position allows the free secondary amine at N4 to serve as a nucleophile for various synthetic transformations.

Removal of the Boc group under acidic conditions reveals the N1 amine, which can then be subjected to a wide range of reactions. The stereocenters at C2 and C5, with their trans-disposed ethyl groups, influence the conformation of the piperazine (B1678402) ring, which can, in turn, direct the stereochemical outcome of subsequent reactions, making it a useful chiral auxiliary. While specific examples detailing the use of the diethyl derivative are limited in publicly accessible literature, its structural analogue, (2R,5S)-1-Boc-2,5-dimethylpiperazine, has been employed in the synthesis of chiral ligands and catalysts. It is anticipated that the diethyl compound would serve a similar role, providing a lipophilic and sterically distinct alternative.

Key Attributes as a Chiral Building Block

| Feature | Description | Potential Synthetic Advantage |

| Defined Stereochemistry | (2R,5S) configuration | Introduction of specific stereocenters into target molecules. |

| Differential Protection | Boc group on N1, free amine on N4 | Allows for sequential and site-selective functionalization. |

| Conformational Bias | Trans-diethyl substitution | Can influence diastereoselectivity in subsequent reactions. |

Incorporation into Diverse Heterocyclic Frameworks

The piperazine core is a privileged scaffold in medicinal chemistry. This compound serves as an excellent starting material for the synthesis of more complex heterocyclic systems. The available secondary amine can react with a variety of electrophiles to build upon the piperazine ring.

For instance, reaction with bifunctional electrophiles can lead to the formation of fused or bridged bicyclic structures. The nucleophilic N4 amine can participate in reactions such as:

Reductive amination with aldehydes or ketones to introduce substituted alkyl groups.

Acylation with acid chlorides or anhydrides to form amides.

N-Arylation reactions, such as the Buchwald-Hartwig amination, to attach aryl or heteroaryl moieties.

These transformations allow for the piperazine to be integrated into larger, polycyclic frameworks, which are of interest in drug discovery programs.

Design of Functionalized Piperazine Derivatives

The primary utility of this compound lies in its capacity for selective functionalization. The free secondary amine is a handle for introducing a wide array of chemical functionalities. This allows for the systematic modification of the molecule's properties, such as its basicity, lipophilicity, and steric profile.

Following N4-functionalization, the Boc group at N1 can be removed to allow for further derivatization at the other nitrogen atom. This orthogonal protection strategy is fundamental to creating diversely substituted piperazines.

Table of Potential N4-Functionalization Reactions

| Reaction Type | Reagent Class | Resulting Functional Group |

| Alkylation | Alkyl halides, Tosylates | N-Alkyl |

| Reductive Amination | Aldehydes, Ketones | N-Alkyl |

| Acylation | Acid chlorides, Anhydrides | N-Acyl (Amide) |

| Sulfonylation | Sulfonyl chlorides | N-Sulfonyl (Sulfonamide) |

| Arylation | Aryl halides (with catalyst) | N-Aryl |

| Michael Addition | α,β-Unsaturated esters/ketones | N-β-Carbonyl alkyl |

Utility in Scaffold Diversification

In modern drug discovery, the generation of compound libraries around a central scaffold is a key strategy for identifying new therapeutic agents. The chemical reactivity and structural features of this compound make it an ideal candidate for scaffold diversification and diversity-oriented synthesis.

Starting from this single chiral building block, a multitude of derivatives can be synthesized by varying the substituents at the N4 and, subsequently, the N1 positions. This approach allows for the exploration of the chemical space around the piperazine core in a systematic manner. The resulting library of compounds can then be screened for biological activity against various targets. The chiral nature of the scaffold ensures that the synthesized molecules are enantiomerically pure, which is a critical consideration in pharmacology. The diethyl groups provide a distinct steric and electronic profile compared to the more commonly used dimethylpiperazines, potentially leading to unique structure-activity relationships.

Advanced Analytical Characterization and Quality Control in Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like (2R,5S)-1-Boc-2,5-diethyl-piperazine. A validated, stability-indicating HPLC method is required to separate the target compound from any process-related impurities or degradation products. semanticscholar.org

Method development typically involves screening various stationary phases (like C18) and mobile phase compositions to achieve optimal separation. unodc.org For a compound with a Boc-protecting group, a reversed-phase method is generally suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. Detection is commonly performed using a UV detector, as the amide bond in the Boc group provides some UV absorbance.

Assessing the enantiomeric and diastereomeric purity is paramount for a chiral compound like this compound. This compound has two stereocenters, meaning it can exist as four possible stereoisomers: (2R,5S), (2S,5R), (2R,5R), and (2S,5S). The (2R,5S) and (2S,5R) isomers are enantiomers, while the relationship to (2R,5R) and (2S,5S) is diastereomeric. HPLC equipped with Chiral Stationary Phases (CSPs) is the definitive technique for separating and quantifying these stereoisomers. mdpi.com

Cellulose- and amylose-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate) selectors, are widely effective for the enantioseparation of a broad range of chiral compounds, including N-heterocycles. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral selector on the stationary phase, leading to different retention times. Development of a chiral HPLC method would involve screening various CSPs and mobile phases (often normal-phase, like hexane/isopropanol) to find conditions that provide baseline resolution for all four stereoisomers. researchgate.net

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH). scispace.comscielo.br

Linearity: The linearity of the method demonstrates that the detector response is directly proportional to the concentration of the analyte over a specified range. chromatographyonline.com This is typically assessed by analyzing a series of solutions of known concentration and performing a linear regression analysis on the resulting peak areas versus concentration.

Accuracy: Accuracy measures the closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of the compound is added to a placebo or sample matrix and the percentage recovered is calculated. researchgate.net

Precision: Precision evaluates the degree of scatter between a series of measurements. It is assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory variation). scispace.com The results are typically expressed as the relative standard deviation (%RSD).

Robustness: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature. scispace.com

Table 2: Representative HPLC Method Validation Acceptance Criteria

| Parameter | Acceptance Criterion |

|---|---|

| Linearity | Correlation Coefficient (R²) ≥ 0.999 |

| Accuracy | Mean Recovery: 98.0% - 102.0% |

| Precision (Repeatability) | %RSD ≤ 1.0% |

| Precision (Intermediate) | %RSD ≤ 2.0% |

| Robustness | No significant impact on results; system suitability passes |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net While the Boc-protecting group can sometimes make direct GC analysis challenging due to potential thermal degradation, GC-MS is often used for impurity profiling. For piperazine (B1678402) derivatives, which contain secondary amine functionalities, derivatization is frequently employed to increase volatility and thermal stability, thereby improving chromatographic peak shape. researchgate.net

Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The mass spectrometer provides definitive identification based on the compound's mass spectrum, which shows a unique fragmentation pattern. For this compound, characteristic fragments would likely include the loss of the tert-butyl group (57 Da) and the entire Boc group (101 Da) from the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.comnih.gov This technique is exceptionally well-suited for analyzing this compound, as it does not require the analyte to be volatile. An electrospray ionization (ESI) source is typically used to generate charged molecular ions (e.g., [M+H]⁺) that can be detected by the mass spectrometer.

For highly sensitive and selective quantification, especially in complex matrices, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of certainty in identification and quantification.

Table 3: Hypothetical LC-MS/MS (B15284909) Parameters for Quantification

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Precursor Ion ([M+H]⁺) | m/z 243.2 |

| Product Ion (for MRM) | m/z 187.2 (Loss of C₄H₈) |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

¹H NMR: The ¹H NMR spectrum would confirm the presence of all proton environments. Key signals would include a large singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group of the Boc protector, multiplets for the protons of the two ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃), and a series of complex, overlapping signals for the diastereotopic protons on the piperazine ring.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl and quaternary carbons of the Boc group, the carbons of the piperazine ring, and the carbons of the two ethyl substituents.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet (s) |

| -CH₂-CH₃ (Ethyl) | ~0.90 | Triplet (t) |

| -CH₂-CH₃ (Ethyl) | ~1.60 | Multiplet (m) |

Q & A

Basic: What methodologies are recommended for synthesizing (2R,5S)-1-Boc-2,5-diethyl-piperazine with high stereochemical purity?

Answer:

The synthesis typically involves Boc protection of the piperazine core followed by regioselective alkylation. Key steps include:

- Boc Protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to form the Boc-protected intermediate .

- Ethylation : Ethyl groups are introduced via nucleophilic substitution or reductive alkylation. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Ir-based catalysts) may be employed, as seen in analogous piperazine syntheses .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures enantiomeric excess (ee) >98%, critical for pharmacological applications .

Basic: How can researchers validate the structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, distinct coupling constants (J values) differentiate axial/equatorial ethyl groups .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for related (2S*,5R*)-dimethyl-piperazine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₃H₂₆N₂O₂) and isotopic patterns .

Advanced: What strategies address stereochemical instability during storage or reaction conditions?

Answer:

Stereochemical lability in piperazines arises from ring puckering and nitrogen inversion . Mitigation strategies include:

- Low-Temperature Storage : Store at -20°C in anhydrous solvents (e.g., DCM) to slow inversion kinetics .

- Chiral Derivatization : Convert the compound into a stable salt (e.g., hydrochloride) to lock the conformation, as shown for (2R,5R)-dimethyl-piperazine dihydrochloride .

- Kinetic Resolution : Use enantioselective enzymes or catalysts to regenerate the desired stereoisomer if racemization occurs .

Advanced: How should researchers design in vivo studies to evaluate this compound’s pharmacological potential?

Answer:

Based on analogous androgen receptor antagonists (e.g., YM580):

- Dose Optimization : Start with ED₅₀ determination in rodent models (e.g., prostate weight reduction assays). For (2R,5S) derivatives, effective doses range 2–10 mg/kg/day .

- Toxicity Profiling : Monitor serum testosterone levels and liver enzymes to assess off-target effects .

- Metabolic Stability : Use LC-MS/MS to track pharmacokinetics (e.g., half-life, bioavailability) in plasma and tissues .

Advanced: How can conflicting bioactivity data between enantiomers be resolved?

Answer:

Contradictions often stem from impurities or analytical limitations :

- Chiral Purity Assessment : Validate ee via chiral HPLC or capillary electrophoresis. Even 2% impurity of the (2S,5R)-enantiomer can skew receptor-binding assays .

- Receptor-Specific Assays : Use AR/ERβ-transfected cell lines to isolate enantiomer-specific effects, as done for YM580 .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities and explains stereoselectivity discrepancies .

Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric excess?

Answer:

Key challenges include:

- Catalyst Cost : Transition from chiral auxiliaries (e.g., L-tartaric acid) to asymmetric catalysis (e.g., Ir or Ru complexes) improves scalability .

- Reaction Engineering : Optimize temperature (0–25°C) and solvent polarity (e.g., THF vs. DMF) to minimize racemization during ethylation .

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and ee .

Advanced: How does the substitution pattern (ethyl vs. methyl) impact physicochemical properties?

Answer:

Ethyl groups increase lipophilicity (logP) and metabolic stability compared to methyl:

- Solubility : Ethyl-substituted derivatives show lower aqueous solubility (e.g., <1 mg/mL in PBS) but better membrane permeability .

- Crystal Packing : Ethyl groups introduce steric hindrance, altering melting points (e.g., 70–75°C for methyl vs. 85–90°C predicted for ethyl) .

- Metabolism : Ethyl groups resist oxidative degradation (CYP450), extending half-life in vivo .

Advanced: What analytical methods resolve overlapping signals in NMR spectra due to stereoisomerism?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.